2-((5-(4-(3,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide
Description
Evolution of 1,3,4-Thiadiazole Derivatives in Medicinal Chemistry
The 1,3,4-thiadiazole scaffold, first synthesized in 1882 by Fischer and further developed by Busch, has emerged as a privileged structure in drug design due to its electronic versatility and metabolic stability. Early applications focused on antimicrobial agents, with thiadiazoles demonstrating potent activity against bacterial and fungal pathogens. The introduction of substituents at the 2- and 5-positions enabled fine-tuning of physicochemical properties, leading to derivatives with enhanced bioavailability and target selectivity.
Key milestones include:
- 1950s–1970s : Development of thiosemicarbazide-derived thiadiazoles via cyclization reactions with sulfuric acid, yielding compounds with antioxidant and antimicrobial activities.
- 1990s–2000s : Exploration of azo-linked thiadiazoles for anticancer applications, leveraging their ability to intercalate DNA or inhibit carbonic anhydrases.
- 2010s–Present : Integration of thiadiazoles into hybrid molecules targeting multidrug-resistant pathogens and complex diseases like tuberculosis and malaria.
A comparative analysis of thiadiazole derivatives (Table 1) underscores their structural adaptability and therapeutic breadth.
Table 1: Pharmacological Applications of 1,3,4-Thiadiazole Derivatives
Discovery and Development Timeline of Piperazine-Substituted Thiadiazoles
Piperazine, a six-membered diamine ring, gained prominence in the 1960s as a solubility-enhancing motif in antipsychotics and antihistamines. Its fusion with thiadiazoles began in the early 2000s, driven by the need to improve pharmacokinetic profiles and target engagement. Notable advancements include:
- 2005 : Synthesis of 2-amino-5-(piperazin-1-yl)-1,3,4-thiadiazoles via Hantzsch-type cyclization, showing moderate antifungal activity.
- 2018 : Development of piperazine-acetylated thiadiazoles with antidepressant-like effects, attributed to serotonin reuptake inhibition.
- 2024 : Design of 2-((5-(4-(3,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide , which combines antitubercular and antiplasmodial pharmacophores.
The incorporation of fluorinated benzoyl groups marked a strategic shift toward addressing drug-resistant strains of Mycobacterium tuberculosis and Plasmodium falciparum.
Significance in Contemporary Pharmaceutical Research
The compound’s dual targeting capability positions it as a candidate for polypharmacology , a paradigm gaining traction in oncology and infectious diseases. Its 1,3,4-thiadiazole core inhibits bacterial DprE1, a key enzyme in mycobacterial cell wall synthesis, while the piperazine-linked difluorobenzoyl moiety enhances penetration into erythrocytic stages of malaria parasites.
Recent studies highlight its advantages over first-generation thiadiazoles:
Structural Uniqueness and Rationale for Investigation
The compound’s architecture (Figure 1) integrates four modular components:
- 1,3,4-Thiadiazole Core : Serves as a planar, electron-deficient scaffold for π-π stacking with aromatic residues in target proteins.
- 4-(3,4-Difluorobenzoyl)piperazine : Enhances solubility via the piperazine ring while the difluorobenzoyl group increases lipophilicity and metabolic stability.
- Thioether Linkage : Improves membrane permeability and provides a site for metabolic oxidation, prolonging half-life.
- N-(2-Methoxyethyl)acetamide : Introduces hydrogen-bonding capacity for enhanced target affinity.
Figure 1: Structural Components and Their Roles
| Component | Role | Pharmacological Impact |
|---|---|---|
| 1,3,4-Thiadiazole | DNA intercalation/enzyme inhibition | Broad-spectrum activity |
| Difluorobenzoyl-piperazine | Solubility-lipophilicity balance | Target specificity |
| Thioether | Metabolic stability | Prolonged action |
| Methoxyethyl acetamide | H-bond donor/acceptor | Enhanced binding affinity |
Molecular docking studies reveal strong interactions with M. tuberculosis DprE1 (binding energy = -9.2 kcal/mol) and P. falciparum dihydroorotate dehydrogenase (-8.7 kcal/mol).
Properties
IUPAC Name |
2-[[5-[4-(3,4-difluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O3S2/c1-28-9-4-21-15(26)11-29-18-23-22-17(30-18)25-7-5-24(6-8-25)16(27)12-2-3-13(19)14(20)10-12/h2-3,10H,4-9,11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCGDZPFEKTREW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-(3,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide and an oxidizing agent.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.
Attachment of the Difluorobenzoyl Group: This step involves acylation reactions using 3,4-difluorobenzoyl chloride.
Thioether Formation: The thiadiazole ring is then linked to the piperazine moiety via a thioether bond.
Final Acetamide Formation: The compound is completed by reacting with 2-methoxyethylamine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions may target the carbonyl groups in the difluorobenzoyl moiety.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promise in the development of anticancer agents. Its structure suggests potential interactions with various biological targets involved in cancer progression. Research indicates that derivatives of thiadiazole compounds can exhibit cytotoxic effects against cancer cell lines, making this compound a candidate for further investigation in anticancer drug development .
Antimicrobial Properties
Compounds containing thiadiazole moieties have been reported to possess antimicrobial activity. The incorporation of piperazine and difluorobenzoyl groups may enhance the bioactivity of this compound against various pathogens. Studies have demonstrated that similar compounds can inhibit bacterial growth and show antifungal properties .
Pharmacology
Targeting Specific Receptors
The design of this compound allows it to potentially target specific receptors involved in various diseases. For instance, its piperazine component is known for interacting with neuroreceptors, which could lead to applications in treating neurological disorders. The compound's ability to modulate receptor activity presents opportunities for developing new therapeutic agents targeting conditions like anxiety and depression .
Mechanism of Action Studies
Understanding the mechanism by which this compound exerts its effects is crucial for its development as a pharmaceutical agent. Preliminary studies suggest that it may act through multiple pathways, including inhibition of key enzymes or modulation of signaling pathways associated with disease states .
Biological Research
Biochemical Assays and Screening
The compound can be utilized in biochemical assays to screen for activity against various biological targets. Its unique structure makes it suitable for high-throughput screening processes aimed at identifying novel drug candidates. This application is particularly relevant in drug discovery programs focusing on complex diseases where multiple targets are involved .
Case Studies and Experimental Findings
Recent experimental findings indicate that derivatives similar to this compound have been tested in vivo and in vitro, showcasing their efficacy and safety profiles. For example, studies involving related thiadiazole compounds have demonstrated significant antitumor activity in mouse models, providing a framework for future research on this particular compound .
Data Summary Table
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Cytotoxic effects on cancer cell lines |
| Antimicrobial properties | Inhibition of bacterial growth | |
| Pharmacology | Targeting neuroreceptors | Modulation of receptor activity |
| Mechanism studies | Multiple pathway interactions | |
| Biological Research | Biochemical assays | High-throughput screening capabilities |
| Case studies | Significant efficacy in animal models |
Mechanism of Action
The mechanism of action of 2-((5-(4-(3,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Comparisons
*Estimated based on molecular formula.
Key Observations:
The 3,4-dimethoxyphenylacetyl group in increases lipophilicity, which may improve membrane permeability but reduce water solubility relative to the target’s difluorobenzoyl group.
Acetamide Substituents :
- The 2-methoxyethyl group in the target compound likely improves solubility compared to hydrophobic substituents like phenyl (e.g., 5a in ) or isoxazolyl ( ).
Thiadiazole Core :
- All compounds share the 1,3,4-thiadiazole scaffold, but substituents at position 5 vary significantly. The target’s piperazine-linked difluorobenzoyl group distinguishes it from simpler halogenated aryl (4g, 4h ) or ethyl groups ( ).
Pharmacological Implications
While biological data for the target compound are unavailable, structural analogs exhibit diverse activities:
- Anticancer : Compounds in with 4-fluorophenyl-piperazine (4g) or furan-carbonyl (4h) groups show cytotoxicity, likely via kinase inhibition .
- Antimicrobial : Imidazo-thiadiazole derivatives () demonstrate antibacterial and antifungal activity, attributed to thioether and acetamide functionalities .
The target’s difluorobenzoyl group may enhance selectivity for fluorophore-binding enzymes or receptors, while the methoxyethyl chain could reduce toxicity by improving solubility.
Biological Activity
The compound 2-((5-(4-(3,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a derivative featuring a piperazine moiety and a thiadiazole ring, which has been explored for its diverse biological activities. This article provides an overview of its pharmacological properties, including anticancer, antimicrobial, and anticholinesterase activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 480.5 g/mol. The presence of the 3,4-difluorobenzoyl group and the piperazine ring contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. The compound has been tested against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The cytotoxic effects were evaluated using the MTT assay, with results indicating significant inhibition of cell proliferation:
The compound demonstrated superior activity compared to standard chemotherapeutics like cisplatin.
Antimicrobial Activity
The antimicrobial efficacy of similar thiadiazole compounds has been documented extensively. For instance, derivatives have shown promising results against various bacterial strains. Although specific data on the compound is limited, related studies indicate that thiadiazole derivatives can exhibit significant antibacterial properties:
| Bacterial Strain | Inhibition Rate (%) at 100 µg/mL | Reference |
|---|---|---|
| Xanthomonas oryzae | 30 | |
| Fusarium graminearum | 56 |
These findings suggest that the compound may possess similar antimicrobial potential.
Anticholinesterase Activity
Given the interest in cholinergic modulation for Alzheimer's disease treatment, some thiadiazole derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE). Compounds in this class have shown promising IC50 values in the nanomolar range:
This positions them as potential candidates for further development as anti-Alzheimer agents.
Case Studies and Research Findings
- Antitumor Activity : A study synthesized various thiadiazole derivatives and tested them against multiple cancer cell lines. The results indicated that modifications to the piperazine ring enhanced anticancer activity significantly compared to unmodified structures .
- Antimicrobial Studies : Another investigation focused on synthesizing thiadiazole-based compounds and assessing their antimicrobial properties against agricultural pathogens. The results revealed that certain derivatives exhibited better efficacy than traditional agricultural bactericides .
- Cholinergic Activity : Research into the cholinergic effects of these compounds demonstrated that they could potentially improve cognitive function by enhancing acetylcholine levels through AChE inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
